6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide
Description
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Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-17(20-18-14-3-1-2-4-15(14)21-25-18)12-5-6-16(19-11-12)24-13-7-9-23-10-8-13/h5-6,11,13H,1-4,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNOGGDIMMIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide (CAS No. 1620146-04-4) is a complex organic molecule with potential pharmacological applications. This article provides a detailed overview of its biological activity based on diverse research findings, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is C66H110N6O46, with a molecular weight of approximately 1723.59 g/mol. The structure features a tetrahydrobenzo[c]isoxazole moiety linked to a nicotinamide group through an ether bond with a tetrahydro-2H-pyran unit. This unique configuration may contribute to its biological activities.
Research indicates that the compound exhibits significant inhibitory activity against specific enzymes and receptors. For instance, it has been shown to selectively inhibit CYP11B1, an enzyme involved in steroidogenesis, which could have implications for conditions like Cushing's syndrome. The potency of the compound is comparable to established inhibitors such as osilodrostat, with an IC50 value of approximately 9 nM .
Pharmacological Effects
- Cortisol Regulation : The compound effectively reduces plasma cortisol levels without affecting aldosterone production in animal models . This selective inhibition suggests its potential use in treating disorders characterized by excess cortisol.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties. For example, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines .
- Neuroprotective Effects : There is emerging evidence that compounds related to this structure may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Study 1: CYP11B1 Inhibition
In a study assessing the pharmacokinetics and pharmacodynamics of the compound, researchers found that it significantly lowered cortisol levels in rats without adverse effects on aldosterone levels. This selectivity highlights its potential as a therapeutic agent for adrenal disorders.
Study 2: Anticancer Efficacy
A comparative study involving various benzo[c]isoxazole derivatives demonstrated that certain modifications to the structure enhanced cytotoxicity against cancer cell lines such as A375 melanoma cells . These findings suggest that further optimization of the compound could lead to more potent anticancer agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C66H110N6O46 |
| Molecular Weight | 1723.59 g/mol |
| CAS Number | 1620146-04-4 |
| IC50 (CYP11B1 Inhibition) | ~9 nM |
| Selectivity Factor | 1500-fold over CYP11B2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
